molecular formula C17H16N4O5 B2390739 ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate CAS No. 477857-36-6

ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate

Cat. No.: B2390739
CAS No.: 477857-36-6
M. Wt: 356.338
InChI Key: WWJAPPXDZMZWBX-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically involves the condensation reaction between an ethyl ester and a hydrazine derivative. One common method includes:

    Starting Materials: Ethyl 2-aminoacetate and 2-nitrobenzaldehyde.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of azines or other oxidized derivatives.

    Substitution: Formation of carboxylic acids from ester hydrolysis.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydrazone moiety can form stable complexes with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzoylamino)-2-(2-nitrophenyl)acetate: Lacks the hydrazone moiety.

    Ethyl 2-(benzoylamino)-2-[(E)-2-(4-nitrophenyl)hydrazono]acetate: Similar structure but with a different position of the nitro group.

    Ethyl 2-(benzoylamino)-2-[(E)-2-(2-chlorophenyl)hydrazono]acetate: Contains a chloro group instead of a nitro group.

Uniqueness

Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is unique due to the presence of both the benzoylamino and hydrazone functional groups, which can impart distinct chemical and biological properties. The specific arrangement of these groups can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl (2E)-2-benzamido-2-[(2-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-2-26-17(23)15(18-16(22)12-8-4-3-5-9-12)20-19-13-10-6-7-11-14(13)21(24)25/h3-11,19H,2H2,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJAPPXDZMZWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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